Comprehensive Technical Guide: Synthesis of 3-Bromo-4-phenoxybenzaldehyde
Comprehensive Technical Guide: Synthesis of 3-Bromo-4-phenoxybenzaldehyde
CAS Number: 1000414-11-8 Synonyms: 2-Bromo-4-formyldiphenyl ether; 3-Bromo-4-(phenyloxy)benzaldehyde Molecular Formula: C₁₃H₉BrO₂ Molecular Weight: 277.11 g/mol [1][2][3]
Executive Summary
3-Bromo-4-phenoxybenzaldehyde is a critical biaryl ether scaffold used in the development of small molecule kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and other non-receptor tyrosine kinases.[1][3] Its structural motif—a diaryl ether with an ortho-bromo substituent—mimics the pharmacophore found in several FDA-approved oncology drugs (e.g., Ibrutinib analogs), serving as a versatile handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to expand the core scaffold.[1][3]
This guide details two distinct synthetic pathways:
-
Route A (Electrophilic Bromination): A cost-effective, scalable route leveraging cooperative directing group effects.
-
Route B (SNAr Displacement): A convergent, high-precision route ideal for late-stage functionalization or when specific regiochemical control is required.[1][3]
Retrosynthetic Analysis & Strategy
The synthesis of 3-Bromo-4-phenoxybenzaldehyde can be deconstructed into two primary disconnections. The choice of route depends on the availability of starting materials and the scale of production.
Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.
Route A: Regioselective Bromination (Industrial Standard)[3]
This route is preferred for large-scale synthesis due to the low cost of reagents (Bromine, Acetic Acid) and the availability of 4-phenoxybenzaldehyde.
Mechanistic Rationale
The reaction relies on Cooperative Directing Effects . The substrate, 4-phenoxybenzaldehyde, possesses two directing groups:
-
Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs electrophiles to the meta position.[1][3]
-
Phenoxy (-OPh): An electron-donating group (EDG) that directs electrophiles to the ortho and para positions.[1][3]
In 4-phenoxybenzaldehyde, the para position relative to the phenoxy group is blocked by the aldehyde. The ortho positions relative to the phenoxy group (positions 3 and 5) are also meta to the aldehyde. Thus, both groups direct the incoming bromine to the same position (C3), ensuring high regioselectivity.
Experimental Protocol
Reagents:
-
4-Phenoxybenzaldehyde (1.0 eq)[3]
-
Bromine (Br₂, 1.1 eq)[3]
-
Sodium Acetate (Buffer, 1.1 eq) - Optional to buffer HBr byproduct[1][3]
-
Iron(III) Bromide (FeBr₃, 0.05 eq) - Catalyst (optional but recommended for rate)[1][3]
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a gas scrubber (to trap HBr gas) with 4-phenoxybenzaldehyde and glacial acetic acid.
-
Catalyst Addition: Add FeBr₃ (5 mol%) to the solution. Cool the mixture to 0–5°C using an ice bath.
-
Bromination: Add a solution of Bromine (Br₂) in acetic acid dropwise over 60 minutes. Maintain internal temperature <10°C to prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4]
-
Quench: Pour the reaction mixture into ice-cold water (5 volumes) containing Sodium Bisulfite (NaHSO₃) to quench excess bromine. A precipitate should form.
-
Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined organic layers with Sat. NaHCO₃ (to remove acetic acid), water, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.[1]
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >98% |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 55–58°C (Lit.[1][3] range for similar bromobenzaldehydes) |
Route B: Nucleophilic Aromatic Substitution (SNAr)[3]
This route is ideal if 3-bromo-4-fluorobenzaldehyde is available or if the bromination route yields inseparable isomers (rare in this specific case).[1][3] It proceeds via an addition-elimination mechanism.[1]
Mechanistic Rationale
The reaction utilizes the strong electron-withdrawing nature of the aldehyde group at the para position to activate the fluorine atom towards nucleophilic attack.
-
Activation: The carbonyl group at C1 withdraws electron density from the ring, making C4 highly electrophilic.
-
Addition: The phenoxide ion attacks C4, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the carbonyl oxygen.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the ether product.
Figure 2: Simplified reaction coordinate for the SNAr pathway.
Experimental Protocol
Reagents:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][5]
-
Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.1 eq)[3]
-
Solvent: DMF or DMSO (anhydrous)[3]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Phenol (1.05 eq) in DMF (0.5 M concentration).
-
Base Activation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
-
Substrate Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80–100°C. Monitor via HPLC. The reaction is typically complete within 4–8 hours.
-
Note: Do not overheat (>120°C) to avoid side reactions or degradation of the aldehyde.
-
-
Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate (3x).[3]
-
Washing: Wash the organic layer extensively with water and LiCl solution (5%) to remove DMF.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is recommended to remove traces of unreacted phenol.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Over-bromination (Dibromo species) | Lower reaction temperature to 0°C; Reduce Br₂ equivalents to 1.05 eq. |
| Incomplete Reaction (Route B) | Wet solvent or weak base | Ensure DMF is anhydrous; Switch to Cs₂CO₃ (stronger base/better solubility).[3] |
| Impurity: Phenol (Route B) | Excess reagent remaining | Wash organic layer with 1M NaOH during workup to ionize and remove phenol.[3] |
| Dark Coloration | Oxidation of aldehyde | Perform all reactions under Nitrogen/Argon; Add antioxidants (BHT) during workup if necessary.[3] |
Safety & Handling
-
Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood with appropriate PPE (face shield, chemical resistant gloves). Have sodium thiosulfate solution ready for spills.
-
Hydrofluoric Acid (HF) Potential: In Route B, the byproduct is Fluoride (F⁻).[3] In acidic workups, this can form trace HF. Ensure the aqueous waste is neutralized with Calcium Chloride (CaCl₂) to precipitate CaF₂.
-
Aldehydes: Generally susceptible to air oxidation to benzoic acids. Store the final product under inert gas at 2–8°C.
References
-
Preparation of 3-Bromo-4-fluorobenzaldehyde
-
General Synthesis of Phenoxybenzaldehydes
-
Ibrutinib Intermediate Chemistry (Related Scaffolds)
-
Patent: WO2017074265A1. "Process for preparing ibrutinib and its intermediates." Link
- Relevance: Illustrates the utility of phenoxyphenyl scaffolds in BTK inhibitor synthesis.
-
-
Regioselectivity in Bromination
-
Product Identification
Sources
- 1. scribd.com [scribd.com]
- 2. 1000414-11-8|3-Bromo-4-phenoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. hycell.tw [hycell.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. keyorganics.net [keyorganics.net]
- 10. Bulk Aldehydes Distributor | Aldehydes Supplier | Apollo [store.apolloscientific.co.uk]
- 11. aablocks.com [aablocks.com]
